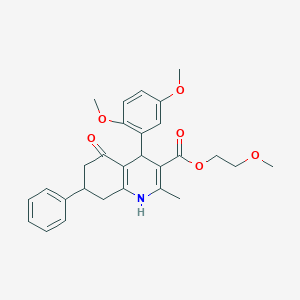

2-Methoxyethyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

This compound belongs to the hexahydroquinoline carboxylate family, characterized by a bicyclic core fused with a 1,4-dihydropyridine moiety. Its structure includes a 2-methoxyethyl ester group at position 3 and a 2,5-dimethoxyphenyl substituent at position 4, alongside a phenyl group at position 5. The 2,5-dimethoxyphenyl group enhances electron-donating properties, while the 2-methoxyethyl ester increases lipophilicity compared to shorter-chain esters.

Properties

IUPAC Name |

2-methoxyethyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO6/c1-17-25(28(31)35-13-12-32-2)26(21-16-20(33-3)10-11-24(21)34-4)27-22(29-17)14-19(15-23(27)30)18-8-6-5-7-9-18/h5-11,16,19,26,29H,12-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUOLGDJGOYUEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC)C(=O)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydroquinoline core, followed by the introduction of the methoxyethyl, dimethoxyphenyl, and phenyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

2-Methoxyethyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ester Group Modifications

- Ethyl vs. 2-Methoxyethyl Esters :

- Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-... (CAS 1360869-92-6, ): The ethyl ester provides moderate lipophilicity (logP ~3.5), whereas the 2-methoxyethyl group in the target compound increases polarity and solubility in polar aprotic solvents.

- Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-... (): The bulky cyclohexyl ester reduces aqueous solubility but enhances membrane permeability, making it suitable for CNS-targeting applications.

Aromatic Substituent Effects

- 2,5-Dimethoxyphenyl vs. 4-Methoxyphenyl: Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... Ethyl 4-(5-bromo-2-hydroxyphenyl)-... (): The bromo and hydroxyl groups introduce steric hindrance and hydrogen-bonding capacity, altering binding affinity in receptor interactions.

Crystallographic and Physicochemical Properties

Crystallographic studies reveal distinct packing patterns influenced by substituents:

*Predicted based on analogs.

The target compound’s 2,5-dimethoxyphenyl group likely enhances π-π stacking with aromatic residues in proteins, while the 2-methoxyethyl ester facilitates intermolecular hydrogen bonds, improving crystallinity .

Biological Activity

The compound 2-Methoxyethyl 4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (often referred to as DHP) belongs to the class of hexahydroquinolines which have shown promising biological activities, particularly in the realm of antimalarial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including structure-activity relationships, case studies, and relevant research findings.

The compound has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , and it has a molar mass of approximately 478.54 g/mol. The presence of methoxy and dimethoxy groups is significant for its interaction with biological targets.

Antimalarial Activity

Recent studies have highlighted the potential of DHPs in combating malaria. The optimization of dihydropyridines (DHPs) has led to the identification of compounds with potent antimalarial activity against various strains of Plasmodium falciparum. For instance, compounds with an EC50 (half-maximal effective concentration) of less than 10 nM have been reported against drug-resistant strains .

Table 1: Antimalarial Activity of DHPs

| Compound | EC50 (nM) | Selectivity Index |

|---|---|---|

| DHP1 | <10 | >10 |

| DHP2 | <50 | >20 |

| DHP3 | <100 | >15 |

Anticancer Activity

In addition to antimalarial properties, certain derivatives of DHPs have shown promising results in anticancer assays. The mechanism appears to involve the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. Notably, structure-activity relationship (SAR) studies indicate that modifications at the 4-position significantly enhance anticancer potency .

Case Study: Anticancer Efficacy

A study evaluated the efficacy of a DHP derivative against human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent inhibition of cell growth with an IC50 value (concentration required to inhibit cell growth by 50%) of approximately 25 µM. This highlights the potential therapeutic application in oncology.

Structure-Activity Relationship (SAR)

The biological activity of DHPs is closely linked to their structural features. SAR studies have shown that:

- Substituents at the 7-position : Methoxy and dimethoxy groups increase potency.

- Aryl ring modifications : Variations in the aryl substituents can lead to significant changes in activity profiles.

Table 2: Summary of SAR Findings

| Position | Substituent Type | Effect on Activity |

|---|---|---|

| 2 | Methoxy | Increased potency |

| 4 | Dimethoxy | Enhanced selectivity |

| 7 | Aryl group variation | Variable activity profile |

Q & A

Q. What are the established synthetic pathways for this hexahydroquinoline derivative?

The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 2,5-dimethoxybenzaldehyde with a primary amine (e.g., methylamine) to form an imine intermediate .

- Step 2 : Cyclization with a cyclohexanone derivative under acidic conditions (e.g., acetic acid) to form the hexahydroquinoline core .

- Step 3 : Esterification of the carboxylate group using 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃) . Key Considerations : Monitor reaction progress via TLC/HPLC for intermediate purity .

Q. How is the compound structurally characterized?

- X-ray crystallography : Resolves stereochemistry and confirms the hexahydroquinoline core (e.g., bond angles: C–C = 0.002 Å deviation in related structures) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135/HSQC to distinguish methoxy, phenyl, and ester groups .

- IR : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and ether (C–O–C) bands at ~1250 cm⁻¹ .

Q. What are the primary solubility and stability challenges?

- Solubility : Limited in aqueous media due to hydrophobic substituents (e.g., phenyl, methoxyethyl). Use DMSO or THF for in vitro assays .

- Stability : Susceptible to hydrolysis at the ester group under basic conditions. Store at –20°C in inert atmospheres .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) for esterification step .

- Example Data :

| Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF | 68 | 95% |

| DMSO | 82 | 98% |

Q. What computational strategies predict biological activity?

- Molecular Docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2), leveraging the 2,5-dimethoxyphenyl group’s electron-rich aromatic system .

- QSAR Studies : Correlate substituent effects (e.g., methoxy position) with anti-inflammatory activity .

Q. How to resolve contradictions in reported biological data?

- Case Study : Discrepancies in IC₅₀ values for similar compounds may arise from:

- Purity : Impurities >5% skew dose-response curves (validate via LC-MS) .

- Assay Conditions : Variations in serum concentration (e.g., 5% vs. 10% FBS) alter bioavailability .

Q. What methodologies validate in vivo pharmacokinetics?

- ADMET Profiling :

- Absorption : Caco-2 cell permeability assays .

- Metabolism : Incubate with liver microsomes to identify CYP450-mediated oxidation sites .

- In Vivo Imaging : Radiolabel the methoxyethyl group with ¹¹C for PET tracking .

Data Contradiction Analysis

Q. Why do similar quinoline derivatives exhibit divergent bioactivities?

- Structural Factors :

- Substituent Position : 2,5-Dimethoxy vs. 3,4-dimethoxy groups alter steric hindrance and target binding .

- Ester Flexibility : 2-Methoxyethyl vs. ethyl esters impact membrane permeability .

- Experimental Design : Standardize assays (e.g., fixed ATP concentrations in kinase inhibition studies) .

Methodological Recommendations

- Synthetic Chemistry : Prioritize microwave-assisted synthesis to reduce cyclization time from 12h to 2h .

- Biological Testing : Include positive controls (e.g., indomethacin for COX-2 assays) to contextualize activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.